molecular formula C17H15N3O4S B13353062 2-Oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl 2-(methylthio)nicotinate

2-Oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl 2-(methylthio)nicotinate

Cat. No.: B13353062
M. Wt: 357.4 g/mol
InChI Key: KOROPMVLJGAOMN-UHFFFAOYSA-N
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Description

2-Oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl 2-(methylthio)nicotinate is a complex organic compound that belongs to the class of quinoxaline derivatives This compound is characterized by its unique structure, which includes a quinoxaline ring, a nicotinate moiety, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Quinoxaline Derivative: The initial step involves the condensation of an o-phenylenediamine with a diketone to form the quinoxaline ring.

    Introduction of the Nicotinate Moiety: The quinoxaline derivative is then reacted with a nicotinic acid derivative under esterification conditions to introduce the nicotinate moiety.

    Addition of the Methylthio Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl 2-(methylthio)nicotinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced quinoxaline derivatives.

    Substitution: The methylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl 2-(methylthio)nicotinate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The quinoxaline ring can intercalate with DNA, disrupting replication and transcription processes. The nicotinate moiety may interact with nicotinic acid receptors, influencing cellular signaling pathways. The methylthio group can undergo redox reactions, generating reactive oxygen species that induce cellular damage.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl nicotinate: Lacks the methylthio group, resulting in different chemical reactivity and biological activity.

    2-Oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl 2-(ethylthio)nicotinate: Contains an ethylthio group instead of a methylthio group, leading to variations in its chemical and biological properties.

Uniqueness

2-Oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl 2-(methylthio)nicotinate is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C17H15N3O4S

Molecular Weight

357.4 g/mol

IUPAC Name

[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C17H15N3O4S/c1-25-16-11(5-4-8-18-16)17(23)24-10-15(22)20-9-14(21)19-12-6-2-3-7-13(12)20/h2-8H,9-10H2,1H3,(H,19,21)

InChI Key

KOROPMVLJGAOMN-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)N2CC(=O)NC3=CC=CC=C32

Origin of Product

United States

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